molecular formula C8H10N2O2 B13109442 Methyl 2-(5-methylpyrazin-2-yl)acetate

Methyl 2-(5-methylpyrazin-2-yl)acetate

Cat. No.: B13109442
M. Wt: 166.18 g/mol
InChI Key: UIJVZUDTPWEZMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-methylpyrazin-2-yl)acetate is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methylpyrazin-2-yl)acetate typically involves the esterification of 5-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylpyrazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: 5-methylpyrazine-2-carboxylic acid.

    Reduction: 5-methylpyrazin-2-ylmethanol.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-(5-methylpyrazin-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a flavoring agent in the food industry.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylpyrazin-2-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(5-methylpyrazin-2-yl)acetate: Known for its potential biological activities and applications in various fields.

    5-methylpyrazine-2-carboxylic acid: A precursor in the synthesis of this compound.

    5-methylpyrazin-2-ylmethanol:

Uniqueness

This compound stands out due to its versatility in undergoing various chemical reactions and its potential applications in multiple fields. Its unique structure allows for diverse functionalization, making it a valuable compound in research and industry.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-(5-methylpyrazin-2-yl)acetate

InChI

InChI=1S/C8H10N2O2/c1-6-4-10-7(5-9-6)3-8(11)12-2/h4-5H,3H2,1-2H3

InChI Key

UIJVZUDTPWEZMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.